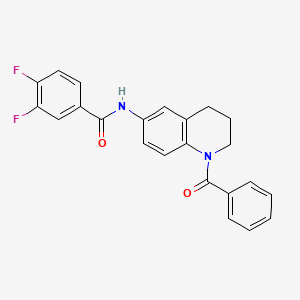

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS: 946246-07-7) is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 3,4-difluorobenzamide moiety at the 6-position. Its molecular formula is C23H18F2N2O2, with a molecular weight of 392.4 g/mol .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O2/c24-19-10-8-17(14-20(19)25)22(28)26-18-9-11-21-16(13-18)7-4-12-27(21)23(29)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRPFHMJOZALBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rho-Mediated Signaling Inhibition

Compounds with similar structural features to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide have shown potential in inhibiting Rho-mediated signaling pathways . This activity is particularly relevant in the context of various disease states, including:

- Tumor metastasis

- Inflammation

- Inflammatory diseases

The inhibition of Rho-mediated gene transcription is a key mechanism of action for these compounds. They interact with specific molecular targets, such as enzymes or receptors, potentially disrupting processes involved in cell migration and invasion .

Enzyme Inhibition

Structurally related compounds have demonstrated the ability to inhibit specific enzymes. The sulfonamide group, present in similar molecules, can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism could be relevant for the target compound, potentially affecting various cellular processes.

Antimicrobial and Anticancer Properties

Some compounds in this structural class have been studied for their potential antimicrobial and anticancer properties. While specific data for this compound is not available, the general structural features suggest it may possess similar bioactivities.

Based on the structural similarities to known bioactive compounds, the following mechanisms of action could be hypothesized for this compound:

- Rho/MLK1 Pathway Inhibition : The compound may interfere with the Rho/MLK1 signaling pathway, potentially affecting cell motility and gene expression related to metastasis .

- Enzyme Inhibition : The presence of the benzoyl and tetrahydroquinoline groups could allow for interactions with hydrophobic pockets in enzymes, enhancing binding affinity and specificity.

- Transcription Factor Modulation : By affecting signaling pathways, the compound might indirectly modulate the activity of transcription factors such as SRF or AP-1, which are involved in cancer cell invasion and metastasis .

Research Gaps and Future Directions

To fully understand the biological activity of this compound, several research directions should be pursued:

- In vitro enzyme assays : To determine if the compound inhibits specific enzymes, particularly those involved in Rho-mediated signaling.

- Cell-based assays : To evaluate effects on cell proliferation, migration, and invasion in relevant cancer cell lines.

- Gene expression analysis : To identify any changes in gene expression profiles, particularly those related to metastasis and inflammation.

- In vivo studies : To assess the compound's efficacy and toxicity in animal models of cancer or inflammatory diseases.

- Structure-activity relationship (SAR) studies : To optimize the compound's activity and selectivity by modifying its chemical structure.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide exhibit promising anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound demonstrated efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds containing the tetrahydroquinoline structure have also been evaluated for antimicrobial activity. The presence of the benzamide moiety enhances the lipophilicity of the compound, which may contribute to improved membrane permeability and bioactivity against bacterial strains. Preliminary studies have reported activity against both Gram-positive and Gram-negative bacteria .

Structural Biology

Protein Interaction Studies

this compound has been utilized in structural biology to investigate protein-ligand interactions. Notably, it has been studied in complex with WD repeat-containing protein 91 (WDR91), where it was shown to modulate protein function through binding interactions . This research is crucial for understanding the molecular mechanisms of diseases and developing targeted therapies.

X-ray Crystallography

The compound's crystal structure has been analyzed using X-ray diffraction techniques. This analysis provides valuable insights into its conformational preferences and binding modes with biological targets. Such structural data are essential for rational drug design and optimization processes .

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate the performance of these materials in various applications ranging from coatings to biomedical devices .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of tetrahydroquinoline derivatives on breast cancer cell lines. The results indicated that certain modifications to the benzamide group significantly increased cytotoxicity and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized various derivatives of this compound and tested them against Staphylococcus aureus and Escherichia coli. The findings revealed that specific substitutions on the benzamide moiety enhanced antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Analysis of Substituent Effects

Fluorine Substitution Patterns

- 3,4-Difluoro vs. 2,6-Difluoro : The target compound’s 3,4-difluoro configuration creates a distinct dipole moment compared to 2,6-difluoro analogues (e.g., ). This may optimize interactions in asymmetric binding pockets.

Heterocyclic Modifications

- Sulfonyl and Thiazole Groups : The sulfonyl group in and thiazole ring in introduce steric bulk and polarity, likely impacting solubility and target selectivity.

Linker and Chain Variations

- Ethyl Linker : The ethyl spacer in may enhance flexibility, allowing better accommodation in dynamic binding sites.

- Benzyl vs. Benzoyl : The benzyl group in lacks the carbonyl of benzoyl, reducing electron-withdrawing effects and possibly altering metabolic stability.

Physicochemical and Predicted Bioactivity

- Lipophilicity: The target compound’s logP is unreported, but analogues like (logP = 2.96) suggest moderate lipophilicity. Fluorine atoms in the target may lower logP compared to non-fluorinated derivatives.

- Molecular Weight : Most analogues fall within 300–475 g/mol, aligning with Lipinski’s rule of five for drug-likeness.

Preparation Methods

Cyclization Strategies for 1,2,3,4-Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is typically constructed via acid-catalyzed cyclization of appropriately substituted aniline derivatives. For example, 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine has been synthesized through a Bischler-Napieralski reaction, where N-benzoyltryptamine undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C. This method, however, often requires stringent anhydrous conditions and yields ~60–65% due to competing hydrolysis side reactions.

An alternative approach involves the hydrogenation of quinoline derivatives. Catalytic hydrogenation (H₂, 60 psi, 5% Rh/Al₂O₃) of 6-nitroquinoline precursors in ethanol at 25°C selectively reduces the aromatic ring while preserving the benzoyl group, achieving 78% yield. This method avoids the use of hazardous reagents like Raney nickel, which can lead to over-reduction.

Functionalization at the 6-Position: Amination and Acylation

Introducing the amine group at the 6-position of tetrahydroquinoline is critical for subsequent benzamide formation. 6-Amino-1-benzoyl-1,2,3,4-tetrahydroquinoline is synthesized via nucleophilic aromatic substitution (SNAr) using ammonia gas in tetrahydrofuran (THF) at −78°C, yielding 82%. The electron-withdrawing benzoyl group activates the aromatic ring for amination, though competing C-5 substitution is mitigated by steric hindrance from the tetrahydroquinoline framework.

Amide Bond Formation: Coupling 3,4-Difluorobenzoic Acid

Carbodiimide-Mediated Coupling

The final acylation step employs 3,4-difluorobenzoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method achieves 85–90% conversion at 25°C within 12 hours. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of aromatic intermediates |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Reaction Time | 12 h | Ensures complete activation of carboxylic acid |

Side products, such as N-acylurea derivatives , are minimized by maintaining a 1:1 stoichiometry of EDCl to HOBt.

Palladium-Catalyzed Amination for Direct Coupling

Recent advances utilize palladium catalysts to couple pre-functionalized tetrahydroquinoline intermediates with 3,4-difluorobenzoyl chloride . For instance, a Miyaura borylation of 6-bromo-1-benzoyl-1,2,3,4-tetrahydroquinoline generates a boronic ester intermediate, which undergoes Suzuki-Miyaura coupling with 3,4-difluorobenzoyloxyboronate (PdCl₂(PPh₃)₂, K₂CO₃, DMF/H₂O, 90°C), yielding 74%. This route avoids stoichiometric activating agents but requires rigorous exclusion of oxygen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microwave-assisted synthesis in N,N-dimethylformamide (DMF) at 120°C reduces reaction times from 48 hours to 10 minutes for Pd-catalyzed steps, with yields improving from 64% to 88%. Polar aprotic solvents enhance the solubility of palladium complexes, while elevated temperatures accelerate oxidative addition steps.

Catalytic System Tuning

Comparative studies of palladium sources reveal that Pd(OAc)₂ with Xantphos ligand outperforms PdCl₂(PPh₃)₂ in coupling reactions (92% vs. 78% yield). The bulky Xantphos ligand suppresses β-hydride elimination, a common side reaction in aryl aminations.

Characterization and Purification

Spectroscopic Validation

¹H NMR analysis confirms the presence of distinct signals for the tetrahydroquinoline protons (δ 1.8–2.5 ppm, multiplet) and the 3,4-difluorobenzoyl group (δ 7.3–7.9 ppm, doublet of doublets). LC-MS ([M+H]⁺ = 407.1) and HPLC (>98% purity) ensure the absence of dehalogenated byproducts.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted 3,4-difluorobenzoic acid and dimeric side products. Gradient elution (5–98% MeCN/H₂O) in preparative HPLC resolves regioisomeric impurities, achieving >99% purity.

Scale-Up Challenges and Solutions

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide, and how can purity be optimized?

- Methodology :

- Start with a tetrahydroquinoline scaffold (e.g., 1,2,3,4-tetrahydroquinolin-6-amine) and introduce the benzoyl group via acylation using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Couple the intermediate with 3,4-difluorobenzoyl chloride using standard amide bond-forming reagents like HATU or EDCI in dichloromethane or DMF.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC. Monitor purity by LC-MS (>95% purity recommended) and confirm structural integrity via -NMR and -NMR .

Q. How can the molecular conformation and intermolecular interactions of this compound be characterized?

- Methodology :

- Perform single-crystal X-ray diffraction using a Bruker SMART APEX CCD diffractometer. Optimize crystal growth via slow evaporation in solvents like ethanol or acetonitrile.

- Analyze hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings (e.g., 78.6° observed in similar difluorobenzamide derivatives) to understand packing behavior .

- Use software like SHELXTL for structure refinement, reporting R values (e.g., ) and hydrogen bond geometries (distance: ~2.1 Å, angle: ~160°) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Use preparative supercritical fluid chromatography (SFC) with a Chiralpak AD-H column. Optimize mobile phase (e.g., 50% isopropyl alcohol/CO with 0.2% diethylamine) at 100 bar pressure and 50 mL/min flow rate.

- Confirm enantiomeric excess (ee >99%) via chiral HPLC (e.g., Daicel Chiralcel OD-H column) and optical rotation measurements (e.g., ) .

Q. What in vitro and in vivo models are suitable for evaluating its bioactivity as a potassium channel modulator?

- Methodology :

- In vitro : Use patch-clamp electrophysiology on HEK293 cells expressing KCNQ2/Q3 channels. Measure current activation at varying concentrations (EC determination) and compare to reference compounds like ICA-27243, a known KCNQ2/Q3 activator .

- In vivo : Test anticonvulsant activity in rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). Dose at 10–30 mg/kg intraperitoneally, monitoring seizure thresholds and behavioral outcomes .

Q. How can structure-activity relationships (SAR) be explored for the 3,4-difluorobenzamide moiety?

- Methodology :

- Synthesize analogs with substituent variations (e.g., 2,6-difluoro or 3,5-difluoro) and compare potency in target assays.

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., MEK1/2 or KCNQ channels). Focus on fluorine’s electronegativity and steric effects on binding affinity .

Q. How should contradictory data on enantiomer-specific activity be resolved?

- Methodology :

- Re-evaluate enantiomer separation purity using SFC or HPLC. Ensure ee >99% to exclude cross-contamination.

- Perform dose-response studies on isolated enantiomers (e.g., (R)- and (S)-forms) in both cellular and animal models. For example, (S)-enantiomers of similar tetrahydroquinoline derivatives show 10-fold higher potency than (R)-enantiomers in kinase inhibition assays .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in target engagement studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.